2-Chloro-1-(pyridin-2-yl)ethanone
Overview
Description
“2-Chloro-1-(pyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H6ClNO . It is also known as 2-Acetylpyridine . This compound is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves acylation of 2-bromopyridine via the Grignard reagent . Other synthetic routes have been reported in the literature, including the use of 2-chloro-1-pyridin-3-ylethanone and 2-diazonio-1-pyridin-3-ylethanone .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.58 . It is soluble in water . The boiling point and storage conditions are not well-documented in the literature .Scientific Research Applications
Chemical Synthesis and Properties
Research into compounds containing pyridine derivatives, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlights the diversity in the chemistry and properties of these molecules. Studies have focused on their preparation, spectroscopic properties, structures, and their biological and electrochemical activities. This suggests that derivatives of pyridine, like 2-Chloro-1-(pyridin-2-yl)ethanone, could have significant potential in developing complex compounds with tailored properties for various applications, including catalysis and material science (Boča, Jameson, & Linert, 2011).
Catalysis and Reactivity
Phosphine-stabilized platinum-gold and palladium-gold cluster compounds have been reviewed for their chemistry, structural properties, and applications in catalysis. Such research underscores the role of metal-ligand coordination in influencing the reactivity and catalytic efficiency of metal complexes. Given the coordination capability of pyridine derivatives, this compound could serve as a ligand in similar complexes, potentially offering unique reactivity patterns and catalytic properties, especially in the context of hydrogen activation and bimetallic catalysis (Pignolet, Aubart, Craighead, Gould, Krogstad, & Wiley, 1995).
Environmental and Safety Considerations
The review on potential health effects of occupational chlorinated solvent exposure, while focusing on chlorinated aliphatic solvents, draws attention to the need for understanding the health impacts of chemical exposure. Given that this compound contains a chlorinated moiety, similar considerations regarding its environmental behavior, bioaccumulation, and potential health risks should be explored to ensure safe handling and application in research and industry settings (Ruder, 2006).
Future Directions
Advances in materials science, particularly in the modification of materials with ionic liquids, have shown the potential for creating novel functional materials for extraction, separation, and chromatography applications. Ionic liquid-modified materials, often incorporating pyridinium ions, demonstrate the versatility of pyridine derivatives in materials science. This suggests that this compound could be investigated for its potential in modifying materials, possibly enhancing their chemical stability, selectivity, or functionality for specific applications (Vidal, Riekkola, & Canals, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on the activities of structurally similar compounds, it can be speculated that the compound may have potential anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-1-(pyridin-2-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present .
Properties
IUPAC Name |
2-chloro-1-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWZBZROWRCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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